Subnanomolar MERTK Biochemical Inhibition (Ki = 0.19 nM) with 221-Fold Selectivity over FLT3 and 516-Fold over AXL
UNC5293 demonstrates a MERTK Ki of 0.190 nM in ATP-competitive inhibition assays [1]. Under identical assay conditions, its Ki values for FLT3 and AXL are 42 nM and 98 nM, respectively [1]. This translates to a 221-fold selectivity margin for MERTK over FLT3 (42 nM / 0.19 nM ≈ 221) and a 516-fold margin over AXL (98 nM / 0.19 nM ≈ 516).
| Evidence Dimension | Biochemical inhibition constant (Ki) |
|---|---|
| Target Compound Data | MERTK Ki = 0.190 nM |
| Comparator Or Baseline | FLT3 Ki = 42 nM; AXL Ki = 98 nM |
| Quantified Difference | 221-fold (vs FLT3); 516-fold (vs AXL) |
| Conditions | ATP-competitive inhibition assays; kinase domains of unknown origin; data curated by BindingDB |
Why This Matters
High biochemical selectivity minimizes confounding off-target kinase inhibition, a critical requirement for unambiguous target validation and pathway-specific research.
- [1] BindingDB. (2026). BDBM497267: (2,6-dimethylpyridin-4-yl)(4-(7-((1R,4S)-4-hydroxycyclohexyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)piperidin-1-yl)methanone (US11001586, Example 34). View Source
